![molecular formula C14H13N3O2S B7479656 n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)
n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide can block the activation and proliferation of B cells and other immune cells, leading to the suppression of autoimmune responses and cancer growth.
Biochemical and Physiological Effects:
n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to have potent and selective inhibition of BTK in vitro and in vivo. It can effectively block the activation and proliferation of B cells and other immune cells, leading to the suppression of autoimmune responses and cancer growth. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide for lab experiments include its potency and selectivity for BTK inhibition, as well as its good pharmacokinetic properties. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have good efficacy and safety in preclinical studies. The limitations of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide for lab experiments include its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research and development of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. Another direction is to conduct clinical trials to evaluate the safety and efficacy of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide in humans for the treatment of cancer and autoimmune diseases. Additionally, the combination of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of new BTK inhibitors based on the structure of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide could be pursued to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step is the synthesis of 2-aminobenzimidazole, which is then reacted with 4-methylbenzenesulfonyl chloride to obtain the desired product, n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as suppressing the activity of immune cells that cause autoimmune diseases. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been tested in vitro and in vivo for its efficacy and safety, and has shown good pharmacokinetic properties.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEQVJOEZCTECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.